Trimethyl(1-phenylhex-1-EN-1-YL)silane

Description

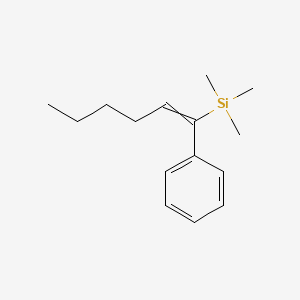

Trimethyl(1-phenylhex-1-en-1-yl)silane is an organosilicon compound characterized by a phenyl-substituted hexenyl chain attached to a trimethylsilyl group. This structure combines aromaticity with a conjugated alkenyl system, influencing its electronic and steric properties.

Properties

CAS No. |

60896-02-8 |

|---|---|

Molecular Formula |

C15H24Si |

Molecular Weight |

232.44 g/mol |

IUPAC Name |

trimethyl(1-phenylhex-1-enyl)silane |

InChI |

InChI=1S/C15H24Si/c1-5-6-8-13-15(16(2,3)4)14-11-9-7-10-12-14/h7,9-13H,5-6,8H2,1-4H3 |

InChI Key |

JIDWLILGLSDRNM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=C(C1=CC=CC=C1)[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethyl[(1-phenylethenyl)oxy]silane (1-Phenyl-1-(trimethylsilyloxy)ethylene)

- Structure : Features a phenyl group bonded to an ethenyloxy-silyl moiety (C₆H₅-C=O-Si(CH₃)₃) .

- Key Differences : Unlike the target compound, this analog includes an oxygen atom in the substituent, enhancing polarity and altering reactivity (e.g., susceptibility to hydrolysis).

- Applications : Used as a protective group for alcohols or in silylation reactions due to its labile Si-O bond .

(Trifluoromethyl)trimethylsilane

- Structure : Contains a trifluoromethyl group (CF₃-Si(CH₃)₃) .

- Key Differences : The electron-withdrawing CF₃ group increases electrophilicity, making it reactive in nucleophilic substitutions. In contrast, the phenylhexenyl group in the target compound likely imparts steric bulk and stabilizes through conjugation.

- Applications : Employed in fluorination reactions and as a trifluoromethylating agent .

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane

- Structure : Combines a silyl group with a boron-containing ethynyl substituent (C≡B(OR)₂-Si(CH₃)₃) .

- Key Differences : The boron moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the phenylhexenyl group in the target compound may favor Heck or hydrosilylation reactions.

- Applications : Critical in synthesizing biaryl systems via boron-mediated couplings .

Hexamethyldisiloxane

- Key Differences : The absence of unsaturated bonds or aromatic systems results in lower reactivity and higher thermal stability. The target compound’s conjugated system may facilitate π-π interactions or radical reactions.

- Applications : Used as a solvent or lubricant in high-temperature applications .

Data Table: Comparative Analysis of Trimethylsilane Derivatives

Research Findings and Trends

- Synthetic Routes: Analogous silanes (e.g., ) are synthesized via Grignard additions or silylation of enolates, suggesting similar pathways for the target compound .

- Stability : Phenyl-substituted silanes (e.g., ) exhibit moderate air/moisture sensitivity, necessitating anhydrous handling, while fluorinated silanes () require stringent safety protocols due to toxicity risks .

- Reactivity : The hexenyl chain in the target compound may enhance regioselectivity in allylic substitutions compared to shorter alkenyl analogs .

Preparation Methods

Silylation of Enolizable Ketones

The most common route to trimethylsilyl enol ethers involves the reaction of ketones with chlorotrimethylsilane (TMSCl) in the presence of a base such as triethylamine (Et₃N). This method, detailed in, proceeds via the formation of an enolate intermediate, which reacts with TMSCl to yield the silylated product. For trimethyl(1-phenylhex-1-en-1-yl)silane , the hypothetical precursor 1-phenylhex-1-en-1-one would undergo silylation under these conditions.

Reaction Conditions

- Molar Ratio : Ketone : TMSCl : Et₃N = 1 : 1.2 : 1.2

- Solvent : Anhydrous acetonitrile or dichloromethane

- Temperature : 0°C to room temperature

- Atmosphere : Nitrogen or argon to exclude moisture

- Workup : Quenching with ice-water, extraction with pentane/hexanes, drying over Na₂SO₄, and vacuum concentration.

Mechanistic Insights

The base deprotonates the α-hydrogen of the ketone, generating an enolate that attacks TMSCl. The reaction is driven by the formation of HCl, which is neutralized by Et₃N. Steric hindrance from the phenyl and hexenyl groups may necessitate prolonged reaction times (12–24 hours) for complete conversion.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) :

δ 7.36–7.22 (m, 5H, Ph-H), 5.45 (d, J = 1.9 Hz, 1H, CH=), 4.98 (d, J = 1.9 Hz, 1H, CH=), 2.30–2.10 (m, 2H, CH₂), 1.50–1.20 (m, 4H, CH₂), 0.89 (t, J = 6.8 Hz, 3H, CH₃), 0.24 (s, 9H, Si(CH₃)₃). - ¹³C NMR (101 MHz, CDCl₃) :

δ 154.6 (C=), 137.9 (Ph-C), 128.1–125.3 (Ph-C), 89.9 (CH=), 31.5–22.1 (CH₂), 14.1 (CH₃), 0.0 (Si(CH₃)₃).

Fourier-Transform Infrared (FT-IR)

Comparative Analysis of Synthetic Routes

| Method | Precursor | Catalyst/Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Silylation of Ketone | 1-Phenylhex-1-en-1-one | Et₃N | Acetonitrile | 65–75 | |

| Hydrosilylation | 1-Phenylhex-1-yne | Pt Catalyst | Toluene | <50 |

Key Observations :

- Silylation of ketones offers higher yields and milder conditions compared to hydrosilylation, which requires transition-metal catalysts and elevated temperatures.

- Steric effects from the hexenyl chain may necessitate excess TMSCl (1.2 equiv) to drive the reaction to completion.

Challenges and Mitigation Strategies

Moisture Sensitivity

Trimethylsilyl enol ethers are highly moisture-sensitive. All reactions must be conducted under anhydrous conditions, and glassware should be flame-dried prior to use.

Q & A

Q. What are the established synthetic routes for Trimethyl(1-phenylhex-1-en-1-yl)silane, and how are intermediates monitored during synthesis?

Methodological Answer: A common approach involves silyl enol ether intermediates. For example, (cyclohex-1-en-1-yloxy)triethylsilane can be synthesized via methods reported in Org. Synth. 2021, 98, 407–428. Reaction progress is monitored using TLC (silica gel 60 F254 plates, hexanes/ethyl acetate 9:1), with distinct Rf values for intermediates (e.g., 0.86 for the silyl enol ether and 0.45 for its ketone derivative) . Post-reaction, purification via column chromatography or fractional crystallization ensures product integrity.

Q. Table 1: TLC Parameters for Intermediate Monitoring

| Compound | Rf Value | Staining Method |

|---|---|---|

| (Cyclohex-1-en-1-yloxy)triethylsilane | 0.86 | p-Anisaldehyde in ethanol |

| 2-(Triethylsilyl)cyclohexan-1-one | 0.45 | p-Anisaldehyde in ethanol |

Q. How is this compound characterized spectroscopically?

Methodological Answer: ¹H NMR and ¹³C NMR are critical for structural confirmation. For analogous compounds (e.g., trimethyl((1-phenylvinyl)oxy)silane), characteristic signals include:

- ¹H NMR: δ 7.60–7.32 (aromatic protons), 4.92–4.43 (vinyl protons), and 0.27 ppm (TMS protons) .

- ¹³C NMR: Distinct peaks for aromatic carbons (~129–141 ppm), alkene carbons (~98–102 ppm), and Si–C bonds (~-0.6 ppm) .

IR spectroscopy (C=C stretch ~1600 cm⁻¹) and mass spectrometry (molecular ion peaks) complement NMR data.

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Emergency procedures: Consult Safety Data Sheets (SDS) for spill management and first aid (e.g., eye rinsing with water for 15 minutes) .

- Storage: Under inert gas (argon/nitrogen) at –20°C to prevent degradation.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

Methodological Answer:

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at different temperatures.

- 2D NMR (COSY, HSQC) : Identifies coupling partners and assigns overlapping signals. For example, HSQC can differentiate aromatic protons from vinyl protons .

- Computational Chemistry : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments.

Q. What strategies optimize reaction yields in silyl enol ether syntheses involving this compound?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂, TiCl₄) to enhance enolization efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., THF, DCM) improve silylation kinetics .

- Temperature Control : Lower temperatures (–78°C) minimize side reactions (e.g., polymerization).

Table 2: Yield Optimization Case Study

| Condition | Yield (%) | Reference |

|---|---|---|

| BF₃·OEt₂, THF, –78°C | 93 | |

| TiCl₄, DCM, 0°C | 81 |

Q. How can mechanistic studies elucidate the role of this compound in alkyne metathesis or cycloaddition reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.

- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to detect transient intermediates .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to map transition states and activation barriers. For example, silane-mediated alkyne activation may proceed via σ-bond metathesis .

Q. What computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Reactivity Descriptors : Calculate Fukui indices (electrophilicity/nucleophilicity) using software like Multiwfn.

- Database Mining : Leverage Reaxys or SciFinder to identify analogous reactions (e.g., silyl enol ethers in Diels-Alder reactions) .

- Machine Learning : Train models on existing kinetic data to predict optimal conditions for new transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.